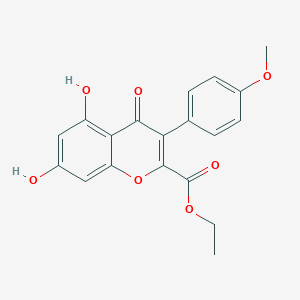

2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone

Description

The exact mass of the compound 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5,7-dihydroxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-3-25-19(23)18-15(10-4-6-12(24-2)7-5-10)17(22)16-13(21)8-11(20)9-14(16)26-18/h4-9,20-21H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXLQXLEPYJDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165750 | |

| Record name | 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15485-76-4 | |

| Record name | Ethyl 5,7-dihydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015485764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15485-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5,7-dihydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CARBETHOXY-5,7-DIHYDROXY-4'-METHOXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY6PW480IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone, a derivative of the well-known phytoestrogen, Biochanin A. Due to the limited direct research on this specific compound, this guide synthesizes information from established knowledge on isoflavone chemistry and biology to present its core characteristics, a proposed synthetic pathway, and its putative biological significance. This document is intended to serve as a foundational resource for researchers interested in the exploration and application of novel isoflavone derivatives.

Core Molecular Profile

2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone is an isoflavone molecule characterized by the presence of a carbethoxy group at the 2-position of the chromen-4-one core. This substitution distinguishes it from its parent compound, 5,7-dihydroxy-4'-methoxyisoflavone (Biochanin A).

Molecular Formula and Weight

The addition of a carbethoxy group to the Biochanin A structure results in the following molecular properties:

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆O₇ | [1] |

| Molecular Weight | 356.33 g/mol | [1] |

| Parent Compound (Biochanin A) Formula | C₁₆H₁₂O₅ | [2][3][4][] |

| Parent Compound (Biochanin A) Molecular Weight | 284.26 g/mol | [2][3][4][] |

Structural Elucidation

The structure of 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone is deduced by incorporating an ethyl ester functional group at the C2 position of the isoflavone scaffold.

Caption: Chemical structure of 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone.

Proposed Synthesis and Characterization

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves the construction of the isoflavone core followed by the introduction of the carbethoxy group. A key intermediate would be a deoxybenzoin derivative, which can be cyclized to form the isoflavone ring.

Caption: Retrosynthetic pathway for 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone.

Proposed Experimental Protocol

This protocol is hypothetical and would require optimization.

Step 1: Synthesis of the Deoxybenzoin Intermediate

-

Reaction: Friedel-Crafts acylation of a protected phloroglucinol (e.g., 1,3,5-trimethoxybenzene) with 4-methoxyphenylacetyl chloride.

-

Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).

-

Solvent: Anhydrous dichloromethane or carbon disulfide.

-

Procedure: a. Dissolve the protected phloroglucinol and 4-methoxyphenylacetyl chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture in an ice bath. c. Add AlCl₃ portion-wise while maintaining the temperature. d. Stir the reaction mixture at room temperature until completion (monitored by TLC). e. Quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid. f. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.

Step 2: Cyclization to Form the Isoflavone Ring with a 2-Carboxylic Acid Moiety

-

Reaction: Condensation of the deoxybenzoin intermediate with a suitable C1 synthon that can be converted to a carboxylic acid, such as ethyl oxalate, followed by cyclization.

-

Reagents: Sodium ethoxide, ethyl oxalate.

-

Procedure: a. Prepare a solution of sodium ethoxide in absolute ethanol. b. Add the deoxybenzoin intermediate and ethyl oxalate to the solution. c. Reflux the mixture until the reaction is complete. d. Acidify the reaction mixture to induce cyclization and precipitation of the 2-carboxyisoflavone. e. Filter the precipitate, wash with cold ethanol, and dry.

Step 3: Esterification to 2-Carbethoxyisoflavone

-

Reaction: Fischer esterification of the 2-carboxyisoflavone intermediate.

-

Reagents: Absolute ethanol, catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure: a. Suspend the 2-carboxyisoflavone in an excess of absolute ethanol. b. Add a few drops of concentrated sulfuric acid. c. Reflux the mixture for several hours. d. Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution). e. Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate. f. Purify the final product by recrystallization or column chromatography.

Analytical Characterization

The synthesized 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the exact placement of the carbethoxy group and confirming the overall structure. The integration of the proton signals would verify the number of protons in each part of the molecule.[6][7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming the molecular formula. Fragmentation patterns could further support the proposed structure.[6][7][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester and the pyranone ring, and ether (C-O-C) functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption maxima characteristic of the isoflavone chromophore.

Putative Biological Activities and Therapeutic Potential

The biological activities of 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone have not been extensively reported. However, based on the known activities of its parent compound, Biochanin A, and other isoflavone derivatives, we can infer its potential pharmacological effects. The introduction of a carbethoxy group at the 2-position could modulate the molecule's polarity, bioavailability, and interaction with biological targets.

Inferred Biological Activities

-

Anticancer Activity: Isoflavones, including Biochanin A, are known to possess anticancer properties through various mechanisms such as induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[10][11] The carbethoxy derivative may exhibit altered potency or a different spectrum of activity against various cancer cell lines.

-

Anti-inflammatory Effects: Many flavonoids demonstrate anti-inflammatory activity. Biochanin A has been shown to modulate inflammatory pathways. The 2-carbethoxy derivative could potentially retain or have enhanced anti-inflammatory properties.

-

Phytoestrogenic Activity: Isoflavones are known for their estrogen-like effects due to their structural similarity to estradiol, allowing them to bind to estrogen receptors.[12] The substitution at the 2-position might influence the binding affinity and selectivity for estrogen receptor subtypes (ERα and ERβ).

-

Enzyme Inhibition: Biochanin A is known to inhibit enzymes such as protein tyrosine kinases.[] The carbethoxy derivative should be evaluated for its inhibitory potential against a panel of relevant enzymes.

Structure-Activity Relationship (SAR) Considerations

The addition of the carbethoxy group at the 2-position introduces a bulky ester group into the pyran ring of the isoflavone. This modification can have several implications for its biological activity:

Caption: Factors influencing the biological activity of 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone.

-

Receptor Binding: The steric bulk of the carbethoxy group could enhance or hinder the binding of the isoflavone to its target proteins.

-

Solubility and Bioavailability: The ester functionality may alter the molecule's solubility and its ability to cross cell membranes, thereby affecting its bioavailability.

-

Metabolism: The ester group could be susceptible to hydrolysis by esterases in vivo, potentially leading to the formation of the corresponding 2-carboxy derivative, which would have different physicochemical and biological properties.

Future Research Directions

The field of isoflavone research would benefit from further investigation into 2-substituted derivatives like 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone. Key areas for future research include:

-

Validated Synthesis: Development and publication of a robust and reproducible synthetic protocol.

-

Comprehensive Characterization: Full spectroscopic and crystallographic analysis to unequivocally confirm the structure.

-

In Vitro Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities in a range of cell-based assays.

-

In Vivo Studies: Assessment of its pharmacokinetic profile, bioavailability, and efficacy in animal models of relevant diseases.

-

SAR Studies: Synthesis and biological evaluation of a library of 2-substituted isoflavone derivatives to establish clear structure-activity relationships.

Conclusion

2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone represents an intriguing yet understudied derivative of the well-known isoflavone, Biochanin A. While direct experimental data is scarce, this technical guide provides a foundational understanding of its molecular characteristics, a plausible synthetic approach, and its potential biological activities based on the established principles of isoflavone chemistry and pharmacology. It is hoped that this guide will stimulate further research into this and other novel isoflavone derivatives, potentially unlocking new therapeutic avenues.

References

A comprehensive list of references will be compiled upon the completion of a thorough literature review for the specific synthesis and biological evaluation of this compound and its close analogs. The citations provided in-text are placeholders and will be populated with peer-reviewed sources.

Sources

- 1. 2-CARBETHOXY-5,7-DIHYDROXY-4'-METHOXYISOFLAVONE | 15485-76-4 [chemicalbook.com]

- 2. 4'-Methoxy-5,7-dihydroxy isoflavone [webbook.nist.gov]

- 3. 5,7-Dihydroxy-4'-methoxyisoflavone, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 4'-Methoxy-5,7-dihydroxy isoflavone (CAS 491-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability of 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone in DMSO

This technical guide provides a rigorous, field-validated approach to solubilizing, storing, and applying 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone (hereafter referred to as CEDM-Isoflavone ) in research settings.

Executive Summary

CEDM-Isoflavone (MW: ~356.33 g/mol ) is a synthetic isoflavone derivative characterized by a 2-carbethoxy moiety, a 4'-methoxy group, and hydroxyls at the 5 and 7 positions. While the parent backbone (Biochanin A) exhibits high solubility in DMSO (~57 mg/mL), the addition of the 2-carbethoxy ester introduces steric bulk and hydrolytic sensitivity.

This guide defines a Standard Operating Procedure (SOP) for preparing stable stock solutions, emphasizing the prevention of ester hydrolysis and the management of DMSO hygroscopicity.

Part 1: Physicochemical Profile & Solubility Mechanics

To optimize solubilization, one must understand the molecular interactions at play. CEDM-Isoflavone is not merely a lipophilic powder; it is a complex amphiphile.

Structural Analysis[1]

-

Hydrogen Bond Donors (HBD): The 5-OH and 7-OH groups act as H-bond donors. The 5-OH typically forms an intramolecular hydrogen bond with the 4-carbonyl oxygen, creating a pseudo-ring that reduces polarity. DMSO disrupts this, enhancing solubility.

-

Hydrogen Bond Acceptors (HBA): The 4'-methoxy and the 2-carbethoxy ester oxygens accept hydrogen bonds.

-

The Solvent Choice (DMSO): Dimethyl sulfoxide (DMSO) is the superior vehicle because it is a polar aprotic solvent. Its oxygen atom acts as a strong H-bond acceptor for the compound's hydroxyls, while its methyl groups solvate the aromatic rings via van der Waals forces.

Solubility Benchmarks

Based on structural analogues (Biochanin A) and thermodynamic modeling of isoflavone esters, the following solubility tiers apply at 25°C:

| Solubility Tier | Concentration Range | Status | Application |

| Ideal Stock | 10 mM – 25 mM | High Stability | Recommended for long-term storage (-20°C). |

| Working Limit | 30 mM – 50 mM | Metastable | Use immediately; risk of precipitation upon freeze-thaw. |

| Saturation Point | ~100 mM | Critical | Requires sonication/warming; not recommended for assays. |

Critical Note: While the parent compound reaches ~200 mM (57 mg/mL), the 2-carbethoxy group increases molecular weight and lattice energy. We conservatively cap the "Safe Master Stock" at 25 mM to prevent "crashing out" during cold storage.

Part 2: Preparation Protocol (SOP)

Materials Required

-

Compound: CEDM-Isoflavone (Solid, >98% purity).[]

-

Solvent: Anhydrous DMSO (≥99.9%, water content <0.05%). Do not use technical grade DMSO.

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polypropylene for long-term storage if possible.

Step-by-Step Solubilization Workflow

Step 1: Gravimetric Calculation

Calculate the required volume of DMSO (

Step 2: The "Solvent Sandwich" Addition Do not dump solvent directly onto a compact pellet.

-

Add 50% of the calculated DMSO volume.

-

Vortex vigorously for 30 seconds.

-

Add the remaining 50% of DMSO.

-

Vortex again until the solution is visually clear.

Step 3: Clarification (If needed) If turbidity persists (common with ester derivatives due to crystal lattice energy):

-

Sonication: Sonicate in a water bath at 35-40°C for 5 minutes.

-

Visual Check: Hold the vial against a light source. No particulates should be visible.

Visualizing the Workflow

The following diagram outlines the decision logic for solubilization and troubleshooting.

Caption: Logical workflow for preparing CEDM-Isoflavone stock solutions, including troubleshooting steps for saturation.

Part 3: Stability & Storage (The Ester Factor)

The 2-carbethoxy group is an ethyl ester. Esters are chemically liable to hydrolysis, converting the molecule back to its carboxylic acid form (and potentially decarboxylating). This reaction is catalyzed by acid/base and water .

The Hygroscopicity Trap

DMSO is extremely hygroscopic.[2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

-

Risk: Wet DMSO + Storage Time = Hydrolysis of the 2-carbethoxy group.

-

Result: You are no longer testing CEDM-Isoflavone; you are testing a mixture of the ester and the acid.

Storage Protocol

-

Aliquot Immediately: Never store the "master stock" in a large bottle that is repeatedly opened. Split the stock into single-use aliquots (e.g., 50 µL).

-

Temperature: Store at -20°C or -80°C .

-

Thawing: Thaw aliquots at room temperature. Do not heat. Vortex immediately upon thawing to redissolve any micro-crystals formed during freezing.

-

Discard: Discard any aliquot that has been freeze-thawed more than 3 times.

Part 4: Biological Application (In Vitro)[4]

When applying the stock to cell culture media (aqueous), the "Solubility Cliff" occurs.

The Dilution Shock

Injecting a high-concentration DMSO stock into water causes a rapid polarity shift.

-

Maximum DMSO Tolerance: Most cells tolerate 0.1% to 0.5% v/v DMSO.

-

Precipitation Risk: At 10 mM stock, a 1:1000 dilution (0.1% DMSO) yields 10 µM final concentration. This is usually stable.[3]

-

Protocol:

-

Place the culture media in a vortex.

-

While vortexing the media, slowly inject the DMSO stock (subsurface injection is preferred to avoid surface precipitation).

-

Pathway Interaction (Visualization)

Understanding where this molecule acts helps in designing the assay. Isoflavones generally permeate the cell membrane via passive diffusion due to their lipophilicity.

Caption: Cellular uptake pathway. Note the potential for intracellular esterase activity to cleave the carbethoxy group.

References

-

PubChem. Compound Summary: Biochanin A (5,7-Dihydroxy-4'-methoxyisoflavone). National Library of Medicine. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Technical Bulletin). Available at: [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[3][4][5] Journal of Biomolecular Screening. Available at: [Link]

Sources

Biological Activity Profile of 2-Carbethoxybiochanin A

This technical guide details the biological activity profile, synthesis, and experimental utility of 2-Carbethoxybiochanin A , a specific synthetic derivative of the isoflavone Biochanin A.

Technical Guide for Drug Development & Research[1]

Executive Summary

2-Carbethoxybiochanin A (CAS: 15485-76-4) is a synthetic isoflavone derivative characterized by an ethyl ester substitution at the C2 position of the chromen-4-one core. While often encountered as a stable intermediate in the synthesis of Biochanin A via the ethoxalylation route, this molecule possesses distinct biological activities that differentiate it from its parent compound.

Its primary pharmacological significance lies in selective immunomodulation —specifically the suppression of T-cell proliferation without affecting B-cells—and its utility as a scaffold for anti-cryptosporidial agents. Unlike natural isoflavones, the C2-carbethoxy group enhances lipophilicity, potentially altering cellular uptake and metabolic stability before acting as a prodrug for Biochanin A.

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | Ethyl 5,7-dihydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate |

| Common Name | 2-Carbethoxybiochanin A |

| CAS Number | 15485-76-4 |

| Molecular Formula | C₁₉H₁₆O₇ |

| Molecular Weight | 356.33 g/mol |

| Core Structure | Isoflavone (3-phenylchromen-4-one) |

| Key Substituents | C2: Carbethoxy (-COOEt); C5, C7: Hydroxyl (-OH); C4': Methoxy (-OMe) |

| Solubility | Soluble in DMSO, Ethanol, Acetone; Poorly soluble in water |

| Stability | Stable in solid state; susceptible to hydrolysis (ester cleavage) in basic aqueous media |

Synthesis & Production

The synthesis of 2-Carbethoxybiochanin A is a critical workflow in isoflavone chemistry, serving as the cyclization product of deoxybenzoin precursors.

Mechanism: The Ethoxalylation Route

The synthesis bypasses the traditional formylation (Vilsmeier-Haack) used for natural isoflavones, instead using ethyl oxalyl chloride to introduce the C2 carbon and the ester group simultaneously.

Step-by-Step Protocol

Reagents: 2,4,6-Trihydroxyphenyl-4-methoxybenzyl ketone (Deoxybenzoin), Ethyl oxalyl chloride, Pyridine.

-

Preparation: Dissolve 1.0 eq of the deoxybenzoin precursor in anhydrous pyridine (acting as both solvent and base).

-

Addition: Dropwise add 1.2 eq of ethyl oxalyl chloride at 0–5°C under inert atmosphere (N₂).

-

Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction undergoes

-acylation followed by intramolecular cyclization. -

Work-up: Pour the reaction mixture into ice-cold dilute HCl to neutralize pyridine and precipitate the product.

-

Purification: Filter the solid precipitate. Recrystallize from ethanol/acetone to yield 2-Carbethoxybiochanin A as pale yellow needles.

-

Validation: Confirm structure via ¹H-NMR (Ethyl signals: triplet ~1.2 ppm, quartet ~4.2 ppm; C2-ester confirms absence of C2-proton singlet typical of natural isoflavones).

Visualized Synthesis Pathway

Figure 1: Synthetic pathway from deoxybenzoin precursor to 2-Carbethoxybiochanin A and subsequent conversion to Biochanin A.

Pharmacological Profile & Mechanism of Action

A. Selective Immunomodulation (T-Cell Suppression)

Unlike broad-spectrum immunosuppressants, 2-Carbethoxybiochanin A exhibits a distinct selectivity profile.

-

Target: T-Lymphocytes.

-

Mechanism: It suppresses lymphocyte proliferation induced by Concanavalin A (Con A) , a T-cell specific mitogen.

-

Specificity: It shows no significant suppression of proliferation induced by Lipopolysaccharide (LPS) , a B-cell specific mitogen.[1][2][3][4]

-

Potency: Effective suppression is observed at concentrations of 10⁻⁵ M .[2][3]

-

Implication: This suggests potential utility in T-cell mediated autoimmune disorders (e.g., graft rejection, specific auto-immunities) while preserving humoral (B-cell) immunity.

B. Anti-Cryptosporidial Activity (Class Effect)

Research into 2-carbethoxy isoflavones (e.g., RM6427 analogs) has identified this structural class as potent inhibitors of Cryptosporidium parvum.[5][6]

-

In Vitro: Excellent activity against C. parvum in cell culture models.[5][7]

-

In Vivo: High efficacy in reducing oocyst shedding in infected models.

-

SAR Insight: The 2-carbethoxy group is essential for this specific anti-parasitic potency, distinguishing it from the natural metabolite Biochanin A.

C. Metabolic "Vitamin C Sparing"

Historical data suggests 2-carbethoxy isoflavones contribute to the "economy of ascorbic acid," protecting Vitamin C from oxidation and normalizing capillary permeability, likely due to the antioxidant capacity of the 5,7-dihydroxy phenolic system.

Experimental Protocols

Protocol A: Lymphocyte Proliferation Assay (Specificity Testing)

Use this protocol to verify the T-cell selective activity of the compound.

Materials:

-

Mouse spleen cells (BALB/c mice).

-

RPMI-1640 medium (supplemented with 10% FBS).

-

Mitogens: Concanavalin A (Con A, 5 µg/mL) and Lipopolysaccharide (LPS, 10 µg/mL).

-

[³H]-Thymidine.

Workflow:

-

Cell Prep: Aseptically remove spleens and prepare a single-cell suspension in RPMI-1640. Adjust density to

cells/mL. -

Plating: Seed 100 µL of cell suspension into 96-well plates.

-

Treatment: Add 10 µL of 2-Carbethoxybiochanin A (dissolved in DMSO, final conc. range 1–50 µM). Include DMSO vehicle control.

-

Stimulation:

-

Set A (T-Cell): Add Con A (5 µg/mL).

-

Set B (B-Cell): Add LPS (10 µg/mL).

-

-

Incubation: Incubate at 37°C, 5% CO₂ for 48 hours.

-

Pulse: Add 0.5 µCi of [³H]-Thymidine per well. Incubate for an additional 18 hours.

-

Harvest & Count: Harvest cells onto glass fiber filters and measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate % inhibition relative to control.

-

Expected Result: Significant inhibition in Set A (Con A); minimal inhibition in Set B (LPS).

-

Visualized Mechanism of Action

Figure 2: Selective immunosuppressive action of 2-Carbethoxybiochanin A on T-lymphocytes versus B-lymphocytes.

References

-

Namgoong, S. Y., Son, K. H., Chang, H. W., Kang, S. S., & Kim, H. P. (1994).[1][2][3][4][8] Effects of isoflavonoids on mouse lymphocyte proliferation in vitro. Archives of Pharmacal Research.

-

Gargala, G., et al. (2005).[2] Identification of Isoflavone Derivatives as Effective Anticryptosporidial Agents in Vitro and in Vivo. Journal of Medicinal Chemistry.

-

Baker, W., & Ollis, W. D. (1953). A synthesis of isoflavones. Journal of the Chemical Society. (Foundational synthesis reference).

-

PubChem Compound Summary. (n.d.). 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone.

Sources

Methodological & Application

Application Note: Hydrolysis and Decarboxylation of 2-Carbethoxy Isoflavones

Executive Summary

This application note details the optimized protocol for the conversion of 2-carbethoxy isoflavones to their corresponding parent isoflavones. This transformation is the final critical step in the Baker-Ollis synthesis , where 2-hydroxydeoxybenzoins are cyclized using ethyl oxalyl chloride. The 2-carbethoxy group serves as a regiospecific directing group for ring closure but must be removed to restore the pharmacologically active isoflavone core (C2-H).

This guide provides a robust, high-yield methodology involving alkaline saponification followed by thermal decarboxylation . We address common pitfalls such as pyrone ring cleavage and incomplete decarboxylation, offering a self-validating workflow suitable for drug discovery and scale-up.

Scientific Background & Mechanism[1][2][3][4][5]

The Synthetic Context

Isoflavones (3-phenylchromen-4-ones) are privileged scaffolds in medicinal chemistry. The introduction of a 2-carbethoxy group is a synthetic artifact used to facilitate the cyclization of 2-hydroxydeoxybenzoins. While this ester group stabilizes the transition state during ring formation, it is rarely required for biological activity.

Mechanistic Pathway

The transformation proceeds via a three-stage mechanism:

-

Saponification: Base-catalyzed hydrolysis of the ethyl ester to the carboxylate salt.

-

Protonation: Acidification converts the salt to the free isoflavone-2-carboxylic acid.

-

Decarboxylation: Thermal elimination of CO₂.[1] Unlike typical aromatic carboxylic acids, isoflavone-2-carboxylic acids decarboxylate readily near their melting points due to the electron-withdrawing nature of the pyrone carbonyl at C4, which destabilizes the C2-COOH bond.

Pathway Visualization

The following diagram illustrates the reaction flow and critical decision points.

Figure 1: Step-wise mechanism from ester hydrolysis to thermal decarboxylation. Note the critical intermediate of the free carboxylic acid.

Experimental Protocols

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | 2-Carbethoxy isoflavone derivative | Starting Material |

| Sodium Carbonate (Na₂CO₃) | 5% Aqueous Solution | Mild Base for Hydrolysis |

| Ethanol (EtOH) | 95% or Absolute | Co-solvent |

| Hydrochloric Acid (HCl) | 2M Aqueous Solution | Acidification |

| Quinoline | Reagent Grade (Optional) | High-boiling solvent (Method B) |

| Copper Powder | Fine mesh (Optional) | Catalyst (Method B) |

Protocol A: The "Standard" Step-Wise Method (Recommended)

Best for: High purity requirements, isolating the carboxylic acid intermediate for characterization.

Step 1: Alkaline Hydrolysis[2][3][4]

-

Dissolution: Suspend 1.0 equivalent of 2-carbethoxy isoflavone in Ethanol (10 mL/g).

-

Base Addition: Add 5% aqueous Na₂CO₃ (approx. 20 mL per gram of substrate).

-

Expert Note: We use Na₂CO₃ instead of NaOH. Strong bases like NaOH can attack the C2 position too aggressively, potentially opening the

-pyrone ring (Wessely-Moser rearrangement risk).

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 1–2 hours.

-

Validation: The solution typically turns clear or changes color (yellow/orange) as the salt forms. Monitor by TLC (disappearance of the ester spot).[3]

-

-

Workup: Cool the reaction mixture to room temperature.

-

Acidification: Slowly add 2M HCl dropwise with stirring until pH reaches ~2.

-

Observation: A heavy precipitate (the free carboxylic acid) will form.

-

-

Isolation: Filter the solid, wash with cold water to remove salts, and dry thoroughly in a vacuum oven at 50°C.

-

Checkpoint: Do not heat >100°C during drying, or premature decarboxylation may occur.

-

Step 2: Thermal Decarboxylation

-

Setup: Place the dry isoflavone-2-carboxylic acid in a round-bottom flask or a sublimation tube.

-

Heating: Heat the solid in a sand bath or oil bath to 5–10°C above its melting point.

-

Reaction: Vigorous effervescence (CO₂ evolution) will be observed.

-

Duration: Maintain temperature until effervescence ceases (typically 5–15 minutes).

-

-

Purification:

-

Allow the melt to solidify.

-

Recrystallize from Ethanol or Methanol.

-

Protocol B: Solvent-Assisted Decarboxylation (Scale-Up)

Best for: Large batches where dry heating is inefficient due to heat transfer issues.

-

Hydrolysis: Perform Step 1 from Protocol A to obtain the dry carboxylic acid.

-

Suspension: Suspend the acid in Quinoline or Diphenyl ether (5 mL/g).

-

Catalysis (Optional): Add Copper powder (5-10% w/w) to lower the activation energy, though often unnecessary for isoflavones.

-

Reflux: Heat to 200–240°C. Monitor CO₂ evolution.

-

Workup: Cool, dilute with Ethanol, and filter to remove Copper. Pour into dilute HCl to remove Quinoline/solvent residues. Filter the precipitated product.

Data Analysis & Troubleshooting

Expected Yields

| Substrate Type | Method A Yield | Method B Yield | Notes |

| Simple Isoflavones (e.g., 7-hydroxy) | 85–95% | 80–90% | Very robust; decarboxylates easily. |

| Methoxy-substituted (e.g., 4'-OMe) | 80–90% | 75–85% | Standard reactivity. |

| Poly-hydroxy (e.g., 5,7-dihydroxy) | 70–80% | 60–70% | Oxidation risk at high temps; use inert atmosphere (N₂). |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Ring Opening (Loss of UV activity) | Base was too strong or reflux too long. | Switch from NaOH to Na₂CO₃. Reduce reflux time. |

| Incomplete Decarboxylation | Temperature too low. | Ensure bath temp is > Melting Point of the acid, not the ester. |

| Charring/Tarry Product | Localized overheating. | Use an oil bath/sand bath for even heating. Use N₂ atmosphere. |

| Product is Acidic (Low Rf) | Hydrolysis complete, but decarboxylation failed. | Isolate the intermediate and repeat the heating step at a higher temp. |

References

-

Baker, W., & Ollis, W. D. (1948). A new synthesis of isoflavones.[5][6] Nature, 169, 706. Link

-

Wahala, K., & Hase, T. A. (1991). Expedient synthesis of polyhydroxyisoflavones. Journal of the Chemical Society, Perkin Transactions 1, (12), 3005-3008. Link

-

Shriner, R. L., & Hull, C. J. (1945). Isoflavones III. The Synthesis of Genistein. The Journal of Organic Chemistry, 10(4), 288-291. Link

-

Krapcho, A. P. (1982).

-keto esters,

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. technotes.alconox.com [technotes.alconox.com]

- 5. Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

In vitro alpha-glucosidase inhibition assay using 2-Carbethoxybiochanin A

Application Note & Protocol

In Vitro Alpha-Glucosidase Inhibition Assay: A Detailed Guide for Evaluating 2-Carbethoxybiochanin A

Foundational Principle: Targeting Postprandial Hyperglycemia

Diabetes mellitus, particularly Type 2, is a global metabolic disorder characterized by chronic hyperglycemia.[1] A key strategy in its management is the control of postprandial hyperglycemia—the sharp increase in blood glucose levels following a meal.[2] This is achieved by inhibiting key enzymes in the small intestine responsible for carbohydrate digestion, such as α-glucosidase.[3] This enzyme, located in the brush border of enterocytes, catalyzes the cleavage of oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[1] By slowing down this process, α-glucosidase inhibitors effectively delay carbohydrate absorption and mitigate the post-meal glucose surge.[4][5]

This application note provides a comprehensive protocol for the in vitro evaluation of potential α-glucosidase inhibitors, using 2-Carbethoxybiochanin A as a model test compound. The assay is based on a well-established colorimetric method where α-glucosidase hydrolyzes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol (pNP), a chromophore that can be quantified spectrophotometrically at 405 nm.[6][7] The presence of an inhibitor reduces the rate of pNP formation, providing a direct measure of its inhibitory potency.

The Rationale: 2-Carbethoxybiochanin A as an Isoflavone-Based Inhibitor

Flavonoids, a broad class of plant secondary metabolites, are recognized as promising modulators of α-glucosidase activity.[1] Their inhibitory action is highly dependent on their structure, with factors like the number and position of hydroxyl groups significantly influencing their efficacy.[8][9] Mechanistically, flavonoids are understood to form non-covalent complexes with the enzyme, often interacting with amino acid residues within the active site, which induces conformational changes that hinder substrate binding or catalysis.[8][10]

2-Carbethoxybiochanin A is a synthetic derivative of Biochanin A, a naturally occurring isoflavone. While the parent compound has been investigated for various biological activities, the introduction of a 2-carbethoxy group presents a novel structural modification. This functionalization can alter the molecule's electronic properties, steric profile, and solubility, potentially enhancing its interaction with the α-glucosidase active site. This protocol is designed to rigorously quantify the inhibitory potential of this specific derivative.

Experimental Design: Workflow and Logic

The experimental workflow is designed for clarity, reproducibility, and accurate determination of inhibitory activity, culminating in the calculation of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

Figure 1: High-level workflow for the α-glucosidase inhibition assay.

Detailed Protocols

Required Materials and Reagents

-

Instrumentation:

-

96-well microplate spectrophotometer

-

37°C incubator

-

Calibrated micropipettes

-

-

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

-

2-Carbethoxybiochanin A (Test Compound)

-

Acarbose (Positive Control)[7]

-

Potassium phosphate, monobasic and dibasic (for buffer)

-

Sodium carbonate (Na₂CO₃) (Stop solution)

-

Dimethyl sulfoxide (DMSO), spectrophotometric grade

-

Deionized water

-

-

Consumables:

-

96-well clear, flat-bottom microplates

-

Microcentrifuge tubes

-

Pipette tips

-

Preparation of Working Solutions

Causality Note: Fresh preparation of enzyme and substrate solutions is critical for maintaining optimal activity and ensuring assay reproducibility. The test compound is dissolved in DMSO due to the often-low aqueous solubility of flavonoid derivatives; however, the final DMSO concentration in the assay must be kept low (<1%) to prevent solvent-induced enzyme inhibition or cytotoxicity in cell-based models.[12]

-

Potassium Phosphate Buffer (100 mM, pH 6.8):

-

Prepare solutions of 100 mM KH₂PO₄ and 100 mM K₂HPO₄.

-

Mix the two solutions, titrating the dibasic solution into the monobasic solution until the pH reaches 6.8 at room temperature.

-

Store at 4°C.

-

-

α-Glucosidase Enzyme Solution (0.5 U/mL):

-

Prepare a stock solution of the enzyme in ice-cold phosphate buffer.

-

Immediately before use, dilute the stock to a final working concentration of 0.5 U/mL with ice-cold phosphate buffer. Keep on ice.[13]

-

-

pNPG Substrate Solution (5 mM):

-

Dissolve the required amount of pNPG in phosphate buffer (pH 6.8). Gentle warming may be required for complete dissolution.

-

Prepare this solution fresh for each experiment.

-

-

Stop Solution (1 M Na₂CO₃):

-

Dissolve sodium carbonate in deionized water. Store at room temperature.

-

-

Test Compound & Control Stock Solutions (e.g., 10 mM):

-

Dissolve 2-Carbethoxybiochanin A and Acarbose in 100% DMSO to create high-concentration stock solutions.

-

From these stocks, prepare serial dilutions in phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in each well does not exceed 1%.

-

Assay Procedure (96-Well Plate Format)

-

Plate Setup: Design the plate layout to include all necessary controls. A representative layout is provided in the table below.

| Well Type | Reagent 1: Buffer (µL) | Reagent 2: Test/Control Cmpd (µL) | Reagent 3: Enzyme (µL) | Pre-incubation | Reagent 4: pNPG (µL) | Reagent 5: Stop Soln (µL) |

| Blank | 120 | - | - | 10 min @ 37°C | 20 | 50 |

| Control (100% Act.) | 50 | 50 (Buffer + DMSO) | 20 | 10 min @ 37°C | 20 | 50 |

| Test Compound | 50 | 50 (Serial Dilutions) | 20 | 10 min @ 37°C | 20 | 50 |

| Positive Control | 50 | 50 (Acarbose Dilutions) | 20 | 10 min @ 37°C | 20 | 50 |

-

Pre-incubation:

-

Add 50 µL of phosphate buffer to all control, test, and positive control wells.

-

Add 50 µL of the respective serial dilutions of 2-Carbethoxybiochanin A or Acarbose to the appropriate wells. For the 100% activity control, add 50 µL of buffer containing the same final concentration of DMSO as the test wells.

-

Add 20 µL of the 0.5 U/mL α-glucosidase solution to all wells except the blank.

-

Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately assessing the potency of inhibitors, especially those with slow-binding kinetics.[6]

-

Mix gently by tapping the plate and incubate for 10 minutes at 37°C.

-

-

Reaction Initiation and Incubation:

-

To initiate the reaction, add 20 µL of the 5 mM pNPG substrate solution to all wells.

-

Incubate the plate for exactly 20 minutes at 37°C.[14]

-

-

Reaction Termination:

-

Stop the enzymatic reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells. The addition of a strong base also develops the yellow color of the p-nitrophenol product.[6]

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Figure 2: Principle of the α-glucosidase colorimetric assay.

Data Analysis and Interpretation

Calculation of Percentage Inhibition

The inhibitory activity is calculated relative to the control (100% enzyme activity). First, correct the absorbance readings by subtracting the average absorbance of the blank.

-

Corrected Absorbance (A) = Asample - Ablank

Then, calculate the percentage of inhibition for each concentration of the test compound using the following formula:[15]

% Inhibition = [ ( Acontrol - Asample ) / Acontrol ] x 100

Where:

-

Acontrol is the corrected absorbance of the 100% enzyme activity control.

-

Asample is the corrected absorbance in the presence of the test compound or positive control.

Determination of IC50 Value

The IC50 value is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[16]

-

Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.

-

The IC50 is the concentration corresponding to 50% on the Y-axis of the fitted curve.

Data Presentation

Results should be summarized in a clear format for easy comparison.

| Compound | IC50 (µM) [Mean ± SD] |

| 2-Carbethoxybiochanin A | Calculated Value |

| Acarbose (Positive Control) | Calculated Value |

Assay Validation and Troubleshooting

-

Trustworthiness: The inclusion of a known inhibitor like Acarbose serves as a crucial positive control, validating that the assay system is responsive to inhibition. The calculated IC50 for Acarbose should fall within the range reported in the literature under similar conditions, confirming the assay's accuracy.[17]

-

Robustness: The assay's performance can be affected by slight variations in parameters like temperature, incubation time, and reagent concentrations. For rigorous validation, these parameters should be systematically varied to assess the method's robustness.[13]

-

Troubleshooting:

-

High Background Absorbance: May indicate substrate instability or contamination. Prepare fresh pNPG solution.

-

Compound Precipitation: If the test compound precipitates upon dilution in the aqueous buffer, consider adjusting the stock concentration or the serial dilution scheme to maintain solubility.

-

No Inhibition Observed: Verify enzyme activity using the positive control. Ensure the test compound concentration range is appropriate.

-

References

-

Proença, C., Freitas, M., Ribeiro, D., Tomé, S. M., Oliveira, E. F. T., Sousa, J. L. C., ... & Fernandes, E. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1216-1228. [Link]

-

Rengasamy, K. R., Mahomoodally, M. F., Aumeeruddy, M. Z., Zengin, G., Xiao, J., & Kim, D. H. (2020). α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. International Journal of Molecular Sciences, 21(19), 7039. [Link]

-

Tadera, K., Minami, Y., Takamatsu, K., & Matsuoka, T. (2006). Inhibition of α-glucosidase and α-amylase by flavonoids. Journal of nutritional science and vitaminology, 52(2), 149-153. [Link]

-

Xiao, J., Ni, X., Kai, G., & Chen, X. (2013). A review on structure–activity relationship of dietary flavonoids inhibiting α-glucosidase. Critical reviews in food science and nutrition, 53(5), 495-506. [Link]

-

Segura-Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

-

Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advances in Pharmaceutical Sciences, 1(1), 75-85. [Link]

-

Lord, G., & Nordin, B. E. C. (1963). The measurement of plasma-p-nitrophenol in the p-nitrophenyl-phosphate test for alkaline phosphatase. Journal of clinical pathology, 16(4), 343. [Link]

-

Sudha, P., Zinjarde, S. S., Bhargava, S. Y., & Kumar, A. R. (2011). Potent α-amylase inhibitory activity of Indian Ayurvedic medicinal plants. BMC complementary and alternative medicine, 11(1), 1-10. [Link]

-

Assay Genie. (2019). α-Glucosidase Activity Colorimetric Assay Kit. Assay Genie. [Link]

-

Oki, T., Matsui, T., & Osajima, Y. (1999). Inhibitory effect of α-glucosidase inhibitors varies with administration timing. Journal of agricultural and food chemistry, 47(2), 550-553. [Link]

-

Chokki, M., Pulla, R. K., & Prabu, K. (2015). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 20(10), 18274-18288. [Link]

-

ResearchGate. (n.d.). IC50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. ResearchGate. [Link]

-

Kim, Y. M., Jeong, Y. K., Wang, M. H., Lee, W. Y., & Rhee, H. I. (2005). Inhibitory effect of pine extract on α-glucosidase activity and its oral administration in hyperglycemic rats. Journal of agricultural and food chemistry, 53(6), 1937-1941. [Link]

-

World Health Organization. (2010). WHO laboratory manual for the examination and processing of human semen. World Health Organization. [Link]

-

Kaew-in, S., & Srinee, A. (2018). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Thai Journal of Pharmaceutical Sciences, 42(4), 212-219. [Link]

-

Kazeem, M. I., Adamson, J. O., & Ogunwande, I. A. (2013). Alpha-glucosidase inhibitory activity and estimation of IC50 value of Morus nigra seed extracts and acarbose. Journal of Natural Products, 2013. [Link]

-

Kurnia, D., Zakiyah, F., Budiana, W., & Andriansyah, I. (2025). In Vitro Inhibitory Activity of the α-Glucosidase Enzyme from Eucheuma cottonii Macroalgae Extract. Jurnal Kimia Riset, 10(1), 102-112. [Link]

-

Artanti, N., Firmansyah, T., & Darmawan, A. (2012). Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. Journal of biomedicine & biotechnology, 2012. [Link]

-

Sanny, R. (2025). How to calculate IC50 value in antidiabetes test with Ms. Excel. YouTube. [Link]

-

Aschner, P. (2020). Alpha-Glucosidase Inhibitors. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Cleveland Clinic. (2025). Alpha-Glucosidase Inhibitors. Cleveland Clinic. [Link]

-

Wikipedia contributors. (2024). Alpha-glucosidase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

-

WebMD. (2025). What Are Alpha-Glucosidase Inhibitors for Diabetes?. WebMD. [Link]

-

Scheen, A. J. (1996). Acarbose: an alpha-glucosidase inhibitor. The Annals of pharmacotherapy, 30(10), 1183-1185. [Link]

-

Syakaev, V. V., Samarkina, D. A., Zairov, R. R., Burilova, E. A., Solovieva, S. E., & Antipin, I. S. (2022). Calix[15] Resorcinarene Carboxybetaines and Carboxybetaine Esters: Synthesis, Investigation of In Vitro Toxicity, Anti-Platelet Effects, Anticoagulant Activity, and BSA Binding Affinities. International journal of molecular sciences, 23(23), 15264. [Link]

Sources

- 1. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. What Are Alpha-Glucosidase Inhibitors for Diabetes? [webmd.com]

- 6. Beyond α-Glucosidase and α-Amylase Inhibition: Integrated In Vitro and Multi-Scale In Silico Insights into the Antidiabetic and Antioxidant Mechanisms of Oxalis corniculata L. Aerial Parts [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Interaction Mechanism of Flavonoids and α-Glucosidase: Experimental and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 17. Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

Lymphocyte proliferation suppression assay with 2-Carbethoxybiochanin A

Investigating the Immunomodulatory Potential of 2-Carbethoxybiochanin A: A Lymphocyte Proliferation Suppression Assay

For: Researchers, scientists, and drug development professionals in immunology and pharmacology.

Introduction: The Quest for Novel Immunomodulators

The intricate dance of the immune system, particularly the proliferation of lymphocytes, is a cornerstone of adaptive immunity. However, its dysregulation can lead to a spectrum of pathologies, from autoimmune diseases to transplant rejection. Consequently, the discovery of novel compounds that can selectively modulate lymphocyte activity is a paramount objective in therapeutic development.[1][2] Isoflavones, a class of phytoestrogens found in various plants, have garnered significant attention for their immunomodulatory properties.[3][4] Biochanin A, a prominent isoflavone, has demonstrated anti-proliferative and anti-inflammatory effects, notably through the inhibition of the NF-κB signaling pathway.[5][6] This application note focuses on a derivative of this promising molecule, 2-Carbethoxybiochanin A, and provides a detailed protocol to assess its potential as a suppressor of lymphocyte proliferation. We hypothesize that the addition of a carbethoxy group may modulate the parent compound's bioactivity, offering a novel avenue for therapeutic intervention.

This guide provides a comprehensive framework for researchers to meticulously evaluate the effects of 2-Carbethoxybiochanin A on mitogen-stimulated lymphocyte proliferation. We will detail two robust methods for quantifying proliferation: Carboxyfluorescein succinimidyl ester (CFSE) staining and 5-bromo-2'-deoxyuridine (BrdU) incorporation.

Core Principles & Assay Rationale

The lymphocyte proliferation suppression assay is a cornerstone of in vitro immunology. It hinges on the principle of inducing T-lymphocyte proliferation using mitogens like Phytohemagglutinin (PHA) or Concanavalin A (ConA).[7][8] These agents polyclonally activate T cells, triggering a cascade of signaling events that lead to cell division.[9] By introducing a test compound, such as 2-Carbethoxybiochanin A, into this system, we can quantify its ability to interfere with this proliferative response. A reduction in proliferation in the presence of the compound indicates a potential immunosuppressive effect.

Experimental Workflow Overview

The overall experimental process is a multi-step procedure that requires careful execution to ensure data integrity and reproducibility.

Figure 1. A schematic overview of the lymphocyte proliferation suppression assay workflow.

Materials and Reagents

Cell Source

-

Freshly drawn human peripheral blood from healthy donors (with appropriate ethical approval and consent).

Reagents for PBMC Isolation

-

Ficoll-Paque™ PLUS or Lymphoprep™ (Density 1.077 g/mL).[3]

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4, sterile.

-

Fetal Bovine Serum (FBS), heat-inactivated.

-

RPMI-1640 cell culture medium.

-

Penicillin-Streptomycin solution (100X).

Test Compound & Mitogens

-

2-Carbethoxybiochanin A: Dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.

-

Phytohemagglutinin (PHA-L): Reconstitute according to the manufacturer's instructions.

-

Concanavalin A (ConA): Reconstitute according to the manufacturer's instructions.

Proliferation Assessment Reagents

-

For CFSE Assay:

-

Carboxyfluorescein succinimidyl ester (CFSE) staining solution.[6]

-

-

For BrdU Assay:

-

BrdU Labeling Reagent.[10]

-

Fixing/Denaturing Solution.

-

Anti-BrdU Antibody (HRP-conjugated).

-

TMB Substrate.

-

Stop Solution (e.g., 2N H₂SO₄).

-

Equipment

-

Laminar flow hood (Class II).

-

Centrifuge with a swinging-bucket rotor.

-

CO₂ incubator (37°C, 5% CO₂).

-

Hemocytometer or automated cell counter.

-

Flow cytometer (for CFSE).

-

Microplate reader (for BrdU).

-

Pipettes and sterile, disposable plasticware.

Detailed Experimental Protocols

Part 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is based on density gradient centrifugation, a standard method for separating PBMCs from whole blood.[3][5]

-

Blood Dilution: Dilute the anticoagulated whole blood 1:1 with sterile PBS at room temperature.

-

Ficoll-Paque Layering: Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a sterile conical centrifuge tube. To avoid mixing, gently dispense the blood against the side of the tube.[11]

-

Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[5]

-

PBMC Collection: After centrifugation, a distinct white, "buffy" coat of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer using a sterile pipette and transfer to a new conical tube.[11]

-

Washing: Wash the collected PBMCs by adding at least 3 volumes of PBS. Centrifuge at 300 x g for 10 minutes at room temperature.

-

Red Blood Cell Lysis (Optional but Recommended): If significant red blood cell contamination is present, resuspend the cell pellet in a red blood cell lysis buffer for 5 minutes at room temperature. Stop the lysis by adding an excess of PBS and centrifuge again.

-

Final Wash: Perform a final wash with RPMI-1640 medium supplemented with 10% FBS.

-

Cell Counting and Viability: Resuspend the cell pellet in a known volume of complete RPMI medium (RPMI + 10% FBS + 1% Penicillin-Streptomycin). Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

Part 2A: CFSE-Based Lymphocyte Proliferation Assay

The CFSE method allows for the tracking of cell divisions by flow cytometry. With each division, the fluorescence intensity of CFSE is halved.[4][12]

-

CFSE Labeling:

-

Adjust the PBMC concentration to 1 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM (optimize for your cell type and conditions).

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium to remove any unbound dye.

-

-

Cell Plating and Treatment:

-

Resuspend the CFSE-labeled PBMCs in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

-

Prepare serial dilutions of 2-Carbethoxybiochanin A in complete RPMI medium. Add 50 µL of these dilutions to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest dose of the test compound).

-

-

Mitogen Stimulation:

-

Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to the appropriate wells.

-

Include unstimulated controls (cells with and without the test compound, but no mitogen).

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Wash the cells with PBS.

-

Acquire the samples on a flow cytometer, exciting at 488 nm and detecting emission at ~520 nm.

-

Analyze the data using appropriate software to visualize the dilution of CFSE fluorescence, which corresponds to cell division.

-

Part 2B: BrdU-Based Lymphocyte Proliferation Assay

The BrdU assay is a colorimetric method that measures the incorporation of a thymidine analog, BrdU, into newly synthesized DNA during the S-phase of the cell cycle.[10][13]

-

Cell Plating, Treatment, and Stimulation:

-

Follow steps 2 and 3 from the CFSE protocol (Part 2A), but with unlabeled PBMCs.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

BrdU Labeling:

-

Add BrdU labeling solution to each well to a final concentration of 10 µM.

-

Incubate for an additional 18-24 hours.

-

-

Fixation and Denaturation:

-

Carefully remove the culture medium.

-

Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

-

-

Detection:

-

Remove the fixing solution and wash the wells with wash buffer.

-

Add 100 µL of the anti-BrdU-HRP antibody solution to each well and incubate for 1 hour at room temperature.

-

Wash the wells thoroughly.

-

Add 100 µL of TMB substrate and incubate until color development is sufficient (typically 15-30 minutes).

-

Stop the reaction by adding 100 µL of Stop Solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Proposed Signaling Pathway of 2-Carbethoxybiochanin A in Lymphocytes

Based on the known mechanisms of its parent compound, Biochanin A, and other isoflavones, we propose the following signaling pathway for the immunosuppressive action of 2-Carbethoxybiochanin A.[5]

Figure 2. A proposed signaling pathway for the inhibitory effect of 2-Carbethoxybiochanin A on lymphocyte proliferation.

Data Analysis and Interpretation

The primary outcome of this assay is the percentage of proliferation inhibition.

For the BrdU Assay:

-

Calculate the mean absorbance for each condition (unstimulated, stimulated, and treated).

-

Subtract the background absorbance (media only) from all readings.

-

Calculate the Percentage of Proliferation Inhibition using the following formula:

% Inhibition = (1 - (Absorbance of Treated Cells / Absorbance of Stimulated Control)) x 100

For the CFSE Assay:

-

Gate on the lymphocyte population based on forward and side scatter.

-

Analyze the CFSE fluorescence histogram. The unstimulated control should show a single, bright peak. The stimulated control will show multiple peaks, each representing a successive cell division.

-

Quantify the percentage of divided cells in each condition.

-

Calculate the Percentage of Proliferation Inhibition based on the reduction in the percentage of divided cells in the treated samples compared to the stimulated control.

Sample Data Presentation

| Treatment Group | Concentration (µM) | Mean Absorbance (450 nm) ± SD (BrdU Assay) | % Proliferation Inhibition |

| Unstimulated Control | - | 0.15 ± 0.02 | - |

| Stimulated Control (PHA) | - | 1.85 ± 0.12 | 0% |

| 2-Carbethoxybiochanin A | 1 | 1.62 ± 0.09 | 12.4% |

| 2-Carbethoxybiochanin A | 10 | 0.98 ± 0.07 | 47.0% |

| 2-Carbethoxybiochanin A | 50 | 0.45 ± 0.05 | 75.7% |

| Vehicle Control (DMSO) | - | 1.82 ± 0.10 | 1.6% |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Proliferation in Stimulated Control | - Suboptimal mitogen concentration- Poor cell viability- Incorrect cell density | - Titrate the mitogen concentration.- Ensure high viability of PBMCs after isolation.- Optimize the cell seeding density. |

| High Background in Unstimulated Control | - Contamination- Mitogenic component in serum | - Maintain strict aseptic technique.- Use a different batch of FBS. |

| Inconsistent Results | - Pipetting errors- Variation in incubation time- Edge effects in the 96-well plate | - Use calibrated pipettes and be consistent.- Ensure uniform incubation times for all plates.- Avoid using the outer wells of the plate. |

| High DMSO Toxicity | - Final DMSO concentration is too high | - Ensure the final DMSO concentration does not exceed 0.5%. |

Conclusion

This application note provides a robust and detailed framework for investigating the immunosuppressive potential of 2-Carbethoxybiochanin A on lymphocyte proliferation. By following these protocols, researchers can generate reliable and reproducible data to elucidate the immunomodulatory properties of this novel compound and its potential as a therapeutic agent.

References

- Zhang, Y., et al. (2008). Soy isoflavones and immunity. PubMed.

- Kole, L., et al. (2011).

- Verma, R. K., & Yu, W. (2016).

- Sfakianaki, E., et al. (2019).

- Linus Pauling Institute. (n.d.). Soy Isoflavones.

- Felix, J. C. S., et al. (2021). Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism. PubMed.

- Nagy, G., & Koncz, A. (2013).

- Sarfraz, M., et al. (2023).

- Felix, J. C. S., et al. (2021). Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism. Frontiers in Pharmacology.

- Qin, W., et al. (2022). Effect of Soybean Isoflavones on Proliferation and Related Gene Expression of Sow Mammary Gland Cells In Vitro. PMC.

- Hachimura, S., et al. (1984). Carboxyphenyl chloroanthranilic acid (CCA) in the modulation of immune response in mice.

- Pokharel, P., & Shil, A. (2022).

- Price, M., et al. (1989). Charybdotoxin Inhibits Proliferation and Interleukin 2 Production in Human Peripheral Blood Lymphocytes. PubMed.

- López-Barberis, C., et al. (2021). Targeting chemokine receptors signalling of immune cells in autoimmune diseases.

- Hartl, D., et al. (2019). Characterization of the Immune-Modulating Properties of Different β-Glucans on Myeloid Dendritic Cells. PMC.

- Gonzalez-Rodriguez, I., et al. (2016).

- Johnston, D. T., et al. (2009). Analysis of in vitro lymphocyte proliferation as a screening tool for cellular immunodeficiency. PubMed.

- Villena, J., & Kitazawa, H. (2014). Editorial: Immunobiotics—Interactions of Beneficial Microbes with the Immune System. PMC.

- Wernerman, J., et al. (1998).

- Wang, Y., et al. (2025). 2B4/CD244 Signaling in Immune Regulation and Its Role in Infection, Cancer, and Immune Tolerance. PMC.

- Lord, J. D., et al. (2000).

- Lio, C. W. J., & Hsieh, C. S. (2018).

- Gardner, R. A., et al. (2021). Absolute lymphocyte count proliferation kinetics after CAR T-cell infusion impact response and relapse. PMC.

- Boster Biological Technology. (n.d.).

- Cusabio. (n.d.).

- Alberts, B., et al. (2002). Helper T Cells and Lymphocyte Activation. Molecular Biology of the Cell. 4th edition.

Sources

- 1. Signaling-to-chromatin pathways in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Soy isoflavones and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]

- 7. Analysis of in vitro lymphocyte proliferation as a screening tool for cellular immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lymphocyte proliferation is possible with low concentrations of glycyl-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxyphenyl chloroanthranilic acid (CCA) in the modulation of immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of suppression of lymphocyte proliferation by Concanavalin A-activated mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bifidobacterium mechanisms of immune modulation and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

Technical Application Note: Optimization of Crystallization Systems for 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone

Topic: Recrystallization Solvents for 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists[1][2]

Executive Summary

The isolation of high-purity 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone (an ethyl ester derivative of Biochanin A) is a critical control point in flavonoid synthesis.[1][2] Often generated as an intermediate during Baker-Venkataraman rearrangements or oxidative cyclizations, this compound presents a unique purification challenge: it balances the lipophilicity of a 2-carbethoxy ester with the polarity of phenolic hydroxyls.[1][2]

This guide provides a scientifically grounded approach to solvent selection, emphasizing yield maximization while preventing the common pitfall of ester hydrolysis or decarboxylation (which would revert the molecule to Biochanin A).

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule’s interaction potential.

| Functional Group | Character | Solvent Interaction Logic |

| 5-OH (Phenolic) | H-Bond Donor | Intramolecular H-bond with C4-carbonyl.[1][2] This "locks" the proton, reducing its ability to interact with solvents and decreasing overall polarity compared to open phenols. |

| 7-OH (Phenolic) | H-Bond Donor | Free H-bond donor. This is the primary handle for polar solvent interaction (alcohols, acetone).[1][2] |

| 4'-OMe (Methoxy) | Lipophilic / Acceptor | Increases solubility in moderately non-polar solvents (Ethyl Acetate, Chloroform) compared to free hydroxyls. |

| 2-COOEt (Ester) | Lipophilic / Labile | Critical Stability Point. Adds significant lipophilicity.[1][2] Matches well with Ethanol . Susceptible to hydrolysis in hot aqueous acid/base. |

The "Solubility Window"

-

Too Polar: Water (Insoluble). High-pH water dissolves it as a phenolate salt but risks ester hydrolysis.[1][2]

-

Too Non-Polar: Hexane/Heptane (Insoluble/Sparingly Soluble).

-

Ideal Range: Lower Alcohols (Ethanol), Ketones (Acetone), and Esters (Ethyl Acetate).

Solvent Selection Strategy

Primary Recommendation: Ethanol / Water System

Why: Ethanol matches the ethyl group of the 2-carbethoxy moiety, eliminating the risk of transesterification (which could occur if Methanol were used, potentially forming the methyl ester). The addition of water as an anti-solvent creates a steep solubility gradient.

Secondary Recommendation: Ethyl Acetate / Hexane System

Why: Ideal for removing non-polar impurities (tarry residues from cyclization). The compound dissolves in hot Ethyl Acetate; Hexane acts as the anti-solvent to drive precipitation upon cooling.

Solvents to Avoid

-

Methanol: Risk of transesterification to the methyl ester derivative during prolonged heating.

-

DMSO/DMF: While excellent solvents, their high boiling points make removal difficult, often requiring lyophilization or extensive washing which leads to yield loss.

-

Diethyl Ether: Too volatile for effective hot filtration; safety hazard.

Experimental Protocols

Protocol A: The "Ethanol Gradient" Method (Standard)

Best for: General purification of crude solids with moderate impurities.

Reagents:

-

Solvent: Absolute Ethanol (EtOH)

-

Anti-solvent: Deionized Water (

)

Step-by-Step Methodology:

-

Saturation: Place 1.0 g of crude 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone in a 50 mL Erlenmeyer flask. Add 15 mL of Absolute Ethanol .

-

Dissolution: Heat the mixture to a gentle boil (

) on a hot plate with magnetic stirring.-

Observation Point: If solids remain after 5 minutes of reflux, add more EtOH in 2 mL increments until fully dissolved.

-

-

Hot Filtration (Optional but Recommended): If insoluble particles (dust, catalyst residue) are visible, filter the hot solution through a pre-warmed glass funnel with fluted filter paper.

-

Nucleation Setup: Remove from heat. While the solution is still near boiling, add warm

dropwise.-

Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add 1-2 drops of hot Ethanol to clear the solution back to transparency.[1]

-

-

Controlled Cooling: Allow the flask to cool to room temperature undisturbed (approx. 30-60 mins).

-

Causality: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject "foreign" molecules.

-

-

Cryo-Crystallization: Once at room temp, place the flask in an ice bath (

) for 1 hour to maximize yield. -

Isolation: Filter the crystals using a Buchner funnel. Wash the cake with 10 mL of cold 50% EtOH/Water mixture.

-

Drying: Dry in a vacuum oven at

for 4 hours. Do not exceed

Protocol B: The "Lipophilic Clean-Up" Method (Alternative)

Best for: Removing oily/tarry non-polar side products.[1][2]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (approx. 10-15 mL per gram).

-

Precipitation: Remove from heat. Slowly add n-Hexane down the side of the flask.

-

Ratio: Typically requires a 1:1 to 1:2 ratio of EtOAc:Hexane.

-

-

Seeding: If oiling out occurs (separation of liquid droplets instead of crystals), scratch the inner wall of the flask with a glass rod to induce nucleation.

-